molecular formula C9H5N3S B14246711 [1,3]Thiazolo[4,5-G]phthalazine CAS No. 326810-91-7

[1,3]Thiazolo[4,5-G]phthalazine

Cat. No.: B14246711
CAS No.: 326810-91-7
M. Wt: 187.22 g/mol
InChI Key: XESYZEQQHBCZHI-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[4,5-G]phthalazine is a heterocyclic compound that features a fused ring system combining a thiazole ring and a phthalazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Thiazolo[4,5-G]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with phthalic anhydride derivatives in the presence of a cyclizing agent such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[4,5-G]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups .

Scientific Research Applications

[1,3]Thiazolo[4,5-G]phthalazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [1,3]Thiazolo[4,5-G]phthalazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Thiazolo[4,5-G]phthalazine is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct biological activities and make it a valuable scaffold for drug design and development .

Properties

CAS No.

326810-91-7

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g]phthalazine

InChI

InChI=1S/C9H5N3S/c1-6-3-11-12-4-7(6)2-9-8(1)10-5-13-9/h1-5H

InChI Key

XESYZEQQHBCZHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=CC3=C1N=CS3

Origin of Product

United States

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